Methyl 2-(3-hydroxyphenyl)acetate
Description
Foundational Significance of Hydroxyphenylacetates in Chemical Biology
Hydroxyphenylacetates are a class of phenolic acids that hold considerable importance in the field of chemical biology. Their significance stems from their widespread presence in nature and their roles as metabolic byproducts of larger, more complex molecules.
These compounds are metabolites of polyphenols, which are abundant in plants. nih.gov For instance, the colonic microflora can degrade dietary polyphenols, such as quercetin (B1663063), into smaller, more bioavailable molecules like hydroxyphenolic acids. nih.gov These metabolites are believed to contribute to the health benefits associated with polyphenol-rich diets. nih.gov The parent acid, 2-hydroxyphenylacetic acid, is found naturally in various plants, including those of the genus Astilbe, and in foods like grapes, oregano, and tomatoes, making it a potential biomarker for the consumption of these foods. nih.gov
Beyond their natural occurrence, hydroxyphenylacetic acids serve as crucial intermediates in the synthesis of bioactive products in the pharmaceutical industry. nih.gov For example, 2-hydroxyphenylacetic acid is used as a building block for creating antihypertensive agents. nih.gov The general class of phenolic acids, including hydroxyphenylacetic acids, is recognized for a range of biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties, which drives much of the research interest in these structures. nih.govmdpi.com
Contemporary Research Landscape of Methyl 2-(3-hydroxyphenyl)acetate and Analogues
Current research continues to build on the foundational knowledge of hydroxyphenylacetates, with specific investigations into esters like this compound and its isomers and derivatives. These studies often focus on synthesis, characterization, and exploring the potential of these modified molecules.
The synthesis of methyl esters of hydroxyphenylacetic acids is a common chemical transformation. For instance, Methyl 2-(2-hydroxyphenyl)acetate can be synthesized by reacting 2-(hydroxyphenyl)acetic acid with a solution of hydrogen chloride in methanol (B129727). prepchem.com This straightforward esterification highlights a common method for producing these compounds for further study.
Modern research efforts are also directed towards creating novel derivatives to enhance specific properties. Scientists have synthesized new lipophilic hydroxyalkyl esters and diesters from various hydroxyphenylacetic acids to improve their applicability in fat and oil-based systems, such as foods and cosmetics. mdpi.comresearchgate.net One study involved the Fischer esterification of hydroxyphenylacetic acids with α,ω-diols of varying lengths to produce hydroxyalkyl esters, which were then evaluated for their antioxidant activity. mdpi.com Another area of innovation is the sustainable biosynthesis of hydroxyphenylacetic acids from lignin-related compounds like p-coumaric and ferulic acids, using engineered Escherichia coli. acs.org This approach represents a move towards more environmentally friendly chemical production methods.
Analogues of this compound, such as its isomers (Methyl 2-(2-hydroxyphenyl)acetate and Methyl 2-(4-hydroxyphenyl)acetate) and other derivatives, are also subjects of investigation. For example, Methyl 2-(2-hydroxyphenyl)acetate is an important intermediate in the production of the agricultural fungicide azoxystrobin. The modification of these base molecules, such as through acetylation or methoxylation, creates new derivatives with altered electronic properties and reactivity, opening up pathways for synthesizing complex heterocyclic structures or improving metabolic resistance in drug design.
The table below details the key chemical properties of this compound.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl (3-hydroxyphenyl)acetate | sigmaaldrich.com |
| Molecular Formula | C₉H₁₀O₃ | sigmaaldrich.combldpharm.com |
| Molecular Weight | 166.18 g/mol | sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 42058-59-3 | bldpharm.comsigmaaldrich.com |
| Physical Form | Clear liquid | sigmaaldrich.com |
| InChI Key | AMDDOQIUPAINLH-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDDOQIUPAINLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194899 | |
| Record name | Methyl 3-hydroxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42058-59-3 | |
| Record name | Methyl 3-hydroxyphenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042058593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-hydroxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-hydroxyphenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Methodologies for the Synthesis of Methyl 2 3 Hydroxyphenyl Acetate and Its Structural Analogues
Established Synthetic Strategies
The synthesis of Methyl 2-(3-hydroxyphenyl)acetate and its related frameworks can be achieved through several established chemical reactions. These methods primarily involve the formation of the ester group and the construction of the core hydroxyphenylacetate structure.
Esterification Pathways for this compound
A primary and straightforward method for synthesizing this compound is through the esterification of 3-hydroxyphenylacetic acid. This reaction typically involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. byjus.comyoutube.com The catalyst facilitates the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. To drive the reaction towards the product side, the water formed during the reaction is often removed. byjus.com
Common acid catalysts for this process include:
Hydrogen chloride: Generated in situ from acetyl chloride and methanol. prepchem.com
Thionyl chloride: Reacted with methanol to form the necessary acidic environment. echemi.com
The general reaction can be represented as:
3-Hydroxyphenylacetic Acid + Methanol ⇌ this compound + Water
A typical laboratory procedure involves stirring a solution of 3-hydroxyphenylacetic acid in a methanol solution containing the acid catalyst at room temperature for several hours. prepchem.comechemi.com Following the reaction, a workup procedure involving extraction and purification, often by recrystallization, is employed to isolate the pure ester. prepchem.com
Nucleophilic Addition Approaches to Hydroxyphenylacetate Frameworks
The synthesis of the hydroxyphenylacetate framework can also be approached through nucleophilic addition reactions. In this context, a nucleophile attacks an electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and ultimately the desired structural backbone. byjus.com
One such approach involves the reaction of a phenolate (B1203915) or a protected phenol (B47542) derivative with a suitable electrophile containing the acetate (B1210297) moiety. The nucleophilic character of the phenoxide allows it to attack an electrophilic carbon, establishing the core structure.
Another strategy utilizes nucleophilic addition to a carbonyl group. For instance, the reaction of a Grignard reagent derived from a protected bromophenol with a glyoxylate (B1226380) derivative can form the carbon skeleton of the hydroxyphenylacetate. Subsequent deprotection and functional group manipulations would then yield the final product.
While direct nucleophilic addition to form the entire this compound molecule in a single step is less common, these principles are fundamental in building the hydroxyphenylacetate framework, which can then be esterified as described previously. The choice of nucleophile and electrophile is crucial and depends on the desired substitution pattern on the aromatic ring.
Innovations in Synthetic Route Design and Optimization
Recent advancements in organic synthesis have focused on improving the efficiency, selectivity, and sustainability of chemical processes. These innovations are also being applied to the synthesis of this compound and its analogues.
Regioselective and Stereoselective Synthesis Investigations
The synthesis of structural analogues of this compound often requires precise control over the placement of substituents on the aromatic ring (regioselectivity) and the spatial arrangement of atoms (stereoselectivity).
Regioselectivity: In the synthesis of substituted hydroxyphenylacetates, directing the incoming electrophile or nucleophile to the desired position on the phenyl ring is a key challenge. This can be achieved by using directing groups on the aromatic ring or by employing specific catalysts that favor one constitutional isomer over others. For example, the synthesis of polycyclic aza-oxa heteroarenes has been achieved with high regioselectivity through ring transformation reactions. nih.gov
Stereoselectivity: For analogues of this compound that are chiral, controlling the stereochemistry is paramount. Asymmetric synthesis methods, which use chiral catalysts, auxiliaries, or reagents, are employed to produce a single enantiomer or diastereomer. For instance, stereoselective synthesis has been crucial in preparing specific stereoisomers of 2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, a complex amino acid. elsevierpure.com Similarly, stereoselective reductive amination has been used to synthesize key intermediates for opioid ligands. nih.gov
Principles of Sustainable Chemical Synthesis Applied to this compound
Green chemistry principles are increasingly being integrated into synthetic routes to minimize environmental impact. For the synthesis of this compound, this includes:
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product.
Use of Renewable Feedstocks: Exploring the use of bio-based starting materials. For example, there is research into the biosynthesis of 4-hydroxyphenylacetic acid and its analogues from lignin-related compounds like p-coumaric and ferulic acids. acs.org
Catalysis: Employing catalytic methods over stoichiometric reagents to reduce waste. This includes the use of biocatalysts, such as enzymes, which can offer high selectivity under mild reaction conditions.
Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.
One patented method for synthesizing methyl 2-(2-hydroxyphenyl)acetate, a structural isomer, highlights some of these principles by using a direct esterification from a benzofuranone reaction solution, which minimizes the use of methanol and catalyst and avoids the generation of wastewater.
Chemical Derivatization and Functionalization of this compound
The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a wide range of derivatives with potentially new properties.
The key reactive sites include:
The Hydroxyl Group: This group can undergo O-alkylation, O-acylation, or be converted into other functional groups. For example, methylation of the hydroxyl group would yield Methyl 2-(3-methoxyphenyl)acetate.
The Ester Group: The ester can be hydrolyzed back to the carboxylic acid, reduced to an alcohol (2-(3-hydroxyphenyl)ethanol), or reacted with amines to form amides.
The Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, to introduce new substituents. The position of these new groups will be directed by the existing hydroxyl and acetylmethyl groups.
The Methylene (B1212753) Bridge: The α-carbon to the ester group can potentially be functionalized through enolate chemistry.
An example of derivatization is the chemical modification of acetate using methyl chloroformate (MCF), which converts the carboxylic group into a propyl ester. researchgate.net This highlights the potential for transforming the acetate functionality.
Below is a table summarizing the potential derivatization reactions:
| Reactive Site | Reaction Type | Potential Products |
| Phenolic Hydroxyl Group | O-Alkylation | Methoxy (B1213986), Ethoxy, etc. derivatives |
| O-Acylation | Acetoxy, Benzoyloxy, etc. derivatives | |
| Ester Group | Hydrolysis | 3-Hydroxyphenylacetic acid |
| Reduction | 2-(3-Hydroxyphenyl)ethanol | |
| Aminolysis | 2-(3-Hydroxyphenyl)acetamides | |
| Aromatic Ring | Electrophilic Substitution | Nitro, Halogeno, Sulfo derivatives |
| Methylene Bridge | Alkylation/Acylation | Substituted phenylacetate (B1230308) derivatives |
These derivatization strategies are essential for creating libraries of compounds for screening in drug discovery and for fine-tuning the properties of the molecule for specific applications.
Strategies for Hydroxyl and Ester Group Modifications
The chemical reactivity of this compound is primarily centered around its two functional groups: the phenolic hydroxyl group and the methyl ester group. Strategic modifications of these sites allow for the synthesis of a wide array of derivatives with tailored properties.
The phenolic hydroxyl group is nucleophilic and acidic, making it a prime target for modifications such as etherification and acylation. Etherification, for instance, can be achieved through reactions like the Williamson ether synthesis to introduce various alkyl or aryl groups. A common modification is methylation to produce methyl 2-(3-methoxyphenyl)acetate. cymitquimica.com Acylation of the hydroxyl group leads to the formation of a new ester linkage, which can be used to introduce different functional moieties.
The ester group can undergo several key transformations. It can be hydrolyzed back to the parent carboxylic acid, 3-hydroxyphenylacetic acid, under either acidic or basic conditions. masterorganicchemistry.comresearchgate.net For conversion to an alcohol, the ester requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), which reduces the ester to a primary alcohol, yielding 2-(3-hydroxyphenyl)ethanol. organicchemistrydata.orgyoutube.com Furthermore, the methyl ester can be converted to other esters via transesterification by reacting it with a different alcohol in the presence of a suitable catalyst. mdpi.com
| Functional Group | Modification Type | Typical Reagents | Product Functional Group | Citation |
| Phenolic Hydroxyl | Etherification (e.g., Methylation) | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Ether (e.g., Methoxy) | cymitquimica.com |
| Phenolic Hydroxyl | Acylation | Acyl chloride, Anhydride | Phenolic Ester | |
| Methyl Ester | Hydrolysis | H₃O⁺ or NaOH(aq) | Carboxylic Acid | masterorganicchemistry.comresearchgate.net |
| Methyl Ester | Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | organicchemistrydata.orgyoutube.com |
| Methyl Ester | Transesterification | Different Alcohol (R'-OH), Acid/Base Catalyst | New Ester (COOR') | mdpi.com |
Exploration of Structurally Related Derivatives for Research
The exploration of derivatives structurally related to this compound is a fruitful area of scientific investigation, revealing compounds with significant biological activities and utility as synthetic intermediates.
The parent carboxylic acid, 3-hydroxyphenylacetic acid (3-HPAA), is a notable derivative. It is a major metabolite of flavonoids produced by gut microbiota and has been studied for its potential health benefits. mdpi.com Research has shown that 3-HPAA can induce vasodilation and lower blood pressure in hypertensive rats. mdpi.com A 2023 study also demonstrated that 3-HPAA administration can ameliorate age-related spermatogenic dysfunction in mice by inhibiting ferroptosis. nih.gov
Positional isomers of this compound are also of significant interest. The ortho-isomer, methyl 2-(2-hydroxyphenyl)acetate, is a crucial intermediate in the industrial synthesis of the widely used agricultural fungicide, azoxystrobin. google.com The alkali metal salts of 2-hydroxyphenylacetic acid have been analyzed for their antioxidant and antimicrobial properties. nih.gov The para-isomer, methyl 2-(4-hydroxyphenyl)acetate, has been identified as an inhibitor of the tobacco mosaic virus. sigmaaldrich.com It also serves as a precursor in the synthesis of D-(-)-p-hydroxyphenylglycine methyl ester, a key component in the production of β-lactam antibiotics like amoxicillin. google.com
Further derivatization has led to compounds with specialized applications. For example, this compound can be a starting material for the solid-phase synthesis of 3-phenylcoumarin (B1362560) derivatives, a class of compounds known for a broad spectrum of biological activities. koreascience.kr
| Derivative Name | Structural Relation | Key Research Findings/Applications | Citation |
| 3-Hydroxyphenylacetic acid (3-HPAA) | Parent Carboxylic Acid | Metabolite of flavonoids; exhibits vasorelaxant and blood pressure-lowering effects; rejuvenates spermatogenic function in aged mice. | mdpi.comnih.gov |
| Methyl 2-(2-hydroxyphenyl)acetate | Positional Isomer (ortho) | Key intermediate in the synthesis of the fungicide azoxystrobin. | google.com |
| Methyl 2-(4-hydroxyphenyl)acetate | Positional Isomer (para) | Inhibits tobacco mosaic virus; precursor for manufacturing antibiotics like amoxicillin. | sigmaaldrich.comgoogle.com |
| 3-Phenylcoumarins | Cyclized Derivatives | Can be synthesized from the parent compound; class exhibits a wide range of biological activities. | koreascience.kr |
| Methyl 2-(3-methoxyphenyl)acetate | Hydroxyl-Modified Derivative | An ether derivative used in further synthetic applications. | cymitquimica.com |
| 2-(3-Hydroxyphenyl)ethanol | Ester-Modified Derivative | A primary alcohol resulting from the reduction of the ester group. | organicchemistrydata.orgyoutube.com |
Investigation of Biological Activities and Underlying Mechanisms of Methyl 2 3 Hydroxyphenyl Acetate
Research into Anticancer and Antiproliferative Effects
Specific in vitro or in vivo studies investigating the potential anticancer and antiproliferative effects of Methyl 2-(3-hydroxyphenyl)acetate are not available in the current body of scientific literature.
Studies on Cellular Growth Inhibition
Direct studies on the cellular growth inhibitory effects of this compound on cancer cell lines are not extensively documented in publicly available research. However, research on closely related compounds and broader metabolic pathways offers insights into potential mechanisms.
For instance, compounds with a similar hydroxyphenyl acetate (B1210297) moiety have been investigated for their anticancer properties. A class of compounds known as 3-(4-hydroxyphenyl)indoline-2-ones has demonstrated potent and selective anticancer activity. nih.gov Specifically, oxyphenisatin acetate has shown significant activity against estrogen receptor-alpha (ERα) positive breast cancer cell lines like MCF-7 and T47D. nih.gov Another compound in this class, ErSO, exhibits potent activity against ERα-positive cancer cells with an average 50% inhibitory concentration (IC50) of 34 nM, while showing minimal effect on other cancer cell lines. nih.gov
Furthermore, the inhibition of enzymes crucial for cancer cell proliferation, such as Methionine aminopeptidase-2 (MetAP2), represents a potential mechanism for growth inhibition. Inhibitors of MetAP2 have been shown to block the growth of human endothelial cells and differentially inhibit the proliferation of various cancer cell lines. researchgate.net For example, in a study on NCI-H460 cells, MetAP2 inhibitors demonstrated partial growth inhibition. researchgate.net
The general metabolism of acetate in cancer also provides a backdrop for potential activity. In many cancer types, there is an upregulation of enzymes like acetyl-CoA synthetase, which converts acetate into acetyl-CoA, a critical molecule for lipid synthesis and energy production through the TCA cycle. google.com Targeting these metabolic pathways is a strategy in cancer therapy.
Table 1: Cellular Growth Inhibition by Related Compounds
| Compound/Agent | Cell Line | Activity | Source(s) |
| Oxyphenisatin acetate | MCF-7, T47D (ERα-positive breast cancer) | Potent activity | nih.gov |
| ErSO | ERα-positive cancer cells | Potent activity (Average IC50: 34 nM) | nih.gov |
| MetAP2 Inhibitors | NCI-H460 (Lung cancer) | Partial growth inhibition | researchgate.net |
| STM2457 (METTL3 Inhibitor) | HCT116, SW620 (Colorectal cancer) | Attenuated tumor growth in vivo | nih.gov |
| Berberine | MDA-MB-468, BT-20, HCC70 (Triple-negative breast cancer) | Significant reduction in colony formation | mdpi.com |
Elucidation of Molecular Targets and Pathway Modulation in Malignancy
The precise molecular targets and pathways modulated by this compound in malignancy have not been specifically elucidated. However, insights can be drawn from related molecules and general cancer metabolism.
The anticancer activity of 3,3-bis(4-hydroxyphenyl)indoline-2-ones, such as BHPI, is linked to the hyperactivation of the α-unfolded protein response (α-UPR). In ERα-positive cancer cells, BHPI treatment leads to the activation of all three arms of the UPR, resulting in global protein synthesis inhibition and a rapid depletion of cellular ATP, ultimately causing cell death. nih.gov
Another relevant pathway involves the enzyme Methionine adenosyltransferase 2A (MAT2A). In cancers with a deletion of the MTAP gene (approximately 15% of human cancers), cells become highly dependent on MAT2A. Inhibition of MAT2A has been shown to be synthetically lethal in these MTAP-deleted cancer cells, attenuating their growth. google.com This highlights a potential vulnerability in certain cancers that could theoretically be exploited by compounds interfering with related metabolic pathways. The activity of PRMT5, a protein arginine methyltransferase, is also linked to this axis and is crucial for a range of pro-proliferative and biosynthetic pathways. google.com
In colorectal cancer, the inhibition of Methyltransferase-like 3 (METTL3) by the small molecule inhibitor STM2457 has been shown to suppress cell growth and survival. This is achieved through the downregulation of Asparagine Synthetase (ASNS), a downstream effector. The mechanism involves a decrease in the m6A modification level in ASNS mRNA, which is mediated by METTL3. nih.gov
Table 2: Molecular Targets and Pathways Modulated by Related Compounds in Malignancy
| Compound/Agent | Target/Pathway | Effect | Cancer Type | Source(s) |
| BHPI | α-Unfolded Protein Response (α-UPR) | Hyperactivation, leading to cell death | ERα-positive cancers | nih.gov |
| MAT2A Inhibitors | Methionine Adenosyltransferase 2A (MAT2A) | Synthetic lethality with MTAP deficiency | MTAP-deleted cancers | google.com |
| STM2457 | METTL3 | Inhibition leads to ASNS downregulation | Colorectal Cancer | nih.gov |
| ErSO | ERα-dependent pathway | Induces cancer cell death | ERα-positive breast cancer | nih.gov |
| LBL21 (PEITC analog) | Reactive Oxygen Species (ROS) modulation | ROS accumulation, mitochondrial dysfunction | Lung, Colorectal, Pancreatic Cancer | nih.gov |
Antimicrobial Research Perspectives
Spectrum of Activity Against Bacterial Pathogens
There is a lack of direct studies evaluating the antibacterial spectrum of this compound. However, research on plant extracts containing a variety of phenolic compounds, as well as synthetic derivatives, provides a perspective on the potential for such molecules to exhibit antibacterial properties.
For example, a study on synthetic polyoxygenated flavonoids demonstrated that certain flavones exhibited significant inhibitory activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Listeria monocytogenes. mdpi.com Specifically, a flavone (B191248) with hydroxyl groups at the C-5, 7, and 4' positions showed a minimum inhibitory concentration (MIC) of 12 µg/mL against MRSA. mdpi.com Another study on new 3-methylflavones reported growth inhibition in the range of 50-90% against Gram-positive bacteria. researchgate.net
Research on a complex compound, α-(2-hydroxy-2-methylpropyl)-ω-(2-hydroxy-3-methylbut-2-en-1-yl) polymethylene, isolated from Caesalpinia bonducella, showed moderate but consistent activity against a panel of clinical bacterial isolates, including Proteus vulgaris, Pseudomonas aeruginosa, Klebsiella sp., Staphylococcus aureus, and Escherichia coli. nih.gov Similarly, ethyl acetate extracts of Xerophyta spekei have shown antibacterial effects against S. aureus and Bacillus subtilis. nih.gov
Table 3: Antibacterial Activity of Related and Other Compounds
| Compound/Extract | Bacterial Strain(s) | Activity/Result | Source(s) |
| Polyoxygenated Flavones | MRSA 97-7, L. monocytogenes ATCC 35153 | MIC of 12 µg/mL for one flavone against MRSA | mdpi.com |
| 3-Methylflavones | Gram-positive bacteria | 50-90% growth inhibition | researchgate.net |
| α-(2-hydroxy-2-methylpropyl)-ω-(2-hydroxy-3-methylbut-2-en-1-yl) polymethylene | P. vulgaris, P. aeruginosa, Klebsiella sp., S. aureus, E. coli | Moderate and constant activity | nih.gov |
| Xerophyta spekei ethyl acetate extract | S. aureus, B. subtilis | Varied mean zones of inhibition | nih.gov |
| Synthetic 3-chloro-azetidin-2-ones | S. aureus, P. vulgaris, B. subtilis, P. aeruginosa, E. coli | Varied antibacterial activity | yu.edu.jo |
Antifungal Efficacy Research
Studies on other related structures also suggest potential for antifungal activity. Two new 2-hydroxy-3-methylbut-3-enyl substituted xanthones, (+/-)-caledol 1 and (+/-)-dicaledol 2, isolated from Calophyllum caledonicum, have reported antifungal activity against Aspergillus fumigatus. nih.gov The synthesis of an analog of a natural product, racemic 7-methyl-7-hydroxy-2,3-benzo[c]octa-1,6-olide, resulted in a compound with stronger antifungal activity against Alternaria solani than the natural product itself, with an EC₅₀ value of 27.36 μg/ml. mdpi.com
These findings suggest that the hydroxyphenyl acetate scaffold could be a starting point for the development of new antifungal agents, though direct experimental evidence for this compound itself is currently lacking.
Table 4: Antifungal Activity of Related Compounds
| Compound | Fungal Strain | Activity/Result | Source(s) |
| (+/-)-caledol 1 and (+/-)-dicaledol 2 | Aspergillus fumigatus | Antifungal activity reported | nih.gov |
| Racemic 7-methyl-7-hydroxy-2,3-benzo[c]octa-1,6-olide | Alternaria solani | EC₅₀ value of 27.36 μg/ml | mdpi.com |
Emerging Biological Activity Research
Mechanisms of Antinociceptive Activity
While there are no direct studies on the antinociceptive mechanisms of this compound, research on a synthetic derivative, Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), provides significant insights into potential pathways.
In various mouse models of nociception (induced by formalin, glutamate, capsaicin, and phorbol (B1677699) 12-myristate 13-acetate), oral administration of MCBA led to a dose-dependent and significant inhibition of pain responses. The antinociceptive effectiveness of MCBA was significantly reduced when challenged with receptor antagonists for adenosine (B11128) (caffeine), alpha-2 adrenergic (yohimbine), and cholinergic (atropine) receptors. Furthermore, its effect was diminished by glibenclamide, an ATP-sensitive potassium channel blocker. This suggests that the antinociceptive action of MCBA involves the modulation of glutamatergic and TRPV1 receptor signaling, protein kinase C (PKC) pathways, as well as interactions with adenosinergic, alpha-2 adrenergic, and cholinergic systems, and the opening of ATP-sensitive potassium channels. researchgate.netnih.gov
Conversely, antagonists for opioid (naloxone) and serotoninergic (ondansetron) receptors did not inhibit the antinociceptive activity of MCBA, indicating that its mechanism is independent of these pathways. researchgate.net
Table 5: Mechanisms of Antinociceptive Activity of a Derivative (MCBA)
| Antagonist/Modulator | Target System/Receptor | Effect on MCBA Antinociception | Source(s) |
| Caffeine | Adenosinergic receptors | Significantly counteracted | researchgate.net |
| Yohimbine | Alpha-2 adrenergic receptors | Significantly counteracted | researchgate.net |
| Atropine | Cholinergic receptors | Significantly counteracted | researchgate.net |
| Glibenclamide | ATP-sensitive potassium channels | Significantly counteracted | researchgate.net |
| Naloxone | Opioidergic receptors | No inhibition | researchgate.net |
| Ondansetron | Serotoninergic receptors | No inhibition | researchgate.net |
Receptor Interaction Studies of Hydroxyphenylacetate Derivatives
The biological activities of hydroxyphenylacetate derivatives are intrinsically linked to their interactions with various cellular receptors. While direct receptor binding studies on this compound are not extensively documented in publicly available research, investigations into its parent compound, 3-Hydroxyphenylacetic acid (3-HPAA), and other related derivatives have provided significant insights into their receptor pharmacology. These studies have primarily focused on receptors within the central nervous system and the cardiovascular system.
Research has demonstrated that 3-HPAA, a known metabolite of dietary polyphenols, interacts with specific neurotransmitter receptors. Notably, 3-HPAA has been shown to bind to the γ-hydroxybutyrate receptor (GHBR) and the γ-aminobutyric acid type A (GABAA) receptors in rat cerebrocortical membranes. caymanchem.com The interaction with the GHBR is characterized by a half-maximal inhibitory concentration (IC50) of 12 µM, indicating a moderate binding affinity. caymanchem.com The binding to GABAA receptors suggests a potential modulation of inhibitory neurotransmission in the central nervous system. caymanchem.com
Further elucidating the receptor interaction profile of this class of compounds, studies on ether derivatives of 3-hydroxyphenylacetic acid have revealed a degree of selectivity. Certain 3-ether derivatives have been synthesized and shown to possess a relatively high affinity for GHB receptors with no significant affinity for GABA receptors. nih.gov This finding highlights the potential for structural modification of the hydroxyphenylacetate scaffold to develop ligands with enhanced selectivity for the GHB receptor, which could be valuable tools for studying the physiological roles of this receptor system without the confounding effects of GABAergic activity. nih.gov
In the context of cardiovascular effects, the mechanism of 3-HPAA-induced vasorelaxation has been investigated, providing indirect evidence of its receptor interactions. Studies on porcine coronary artery segments have shown that the vasorelaxant effect of 3-HPAA is partially dependent on the endothelium and is significantly diminished by the inhibition of endothelial nitric oxide synthase (eNOS). nih.gov Conversely, the blockade of muscarinic receptors with atropine, or the inhibition of small-conductance (SKCa) and intermediate-conductance (IKCa) calcium-activated potassium channels, did not alter the vasorelaxant response to 3-HPAA. nih.gov Furthermore, 3-HPAA did not affect the activity of cyclooxygenase or L-type calcium channels. nih.gov These findings suggest that the vasodilatory action of 3-HPAA is not mediated by muscarinic or the tested potassium channel receptors but rather involves the nitric oxide signaling pathway.
The following table summarizes the known receptor interactions of 3-Hydroxyphenylacetic acid based on available research findings.
| Compound | Receptor/Target | System/Assay | Finding | Reference |
| 3-Hydroxyphenylacetic acid | γ-hydroxybutyrate receptor (GHBR) | Rat cerebrocortical membranes | IC50 = 12 µM | caymanchem.com |
| 3-Hydroxyphenylacetic acid | GABAA receptors | Rat cerebrocortical membranes | Binding confirmed | caymanchem.com |
| 3-Hydroxyphenylacetic acid | Muscarinic receptors | Porcine coronary artery | No involvement in vasorelaxation | nih.gov |
| 3-Hydroxyphenylacetic acid | SKCa/IKCa channels | Porcine coronary artery | No involvement in vasorelaxation | nih.gov |
| 3-Hydroxyphenylacetic acid | Endothelial Nitric Oxide Synthase (eNOS) | Porcine coronary artery | Involved in vasorelaxation | nih.gov |
| Ethers of 3-hydroxyphenylacetic acid | GHB receptors | Not specified | High affinity | nih.gov |
| Ethers of 3-hydroxyphenylacetic acid | GABA receptors | Not specified | No significant affinity | nih.gov |
Structure Activity Relationship Sar and Computational Chemistry Approaches
Elucidation of Structural Determinants for Biological Activity
The biological profile of Methyl 2-(3-hydroxyphenyl)acetate is intrinsically linked to its specific molecular architecture. The arrangement and nature of its functional groups—the hydroxyl group, the ester linkage, and the phenyl ring—are critical determinants of its interactions with biological systems.
The hydroxyl (-OH) group is a key functional component that significantly influences the molecule's properties and biological activity. Its presence and position on the phenyl ring are crucial. The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form specific interactions with biological targets like enzymes or receptors. This hydrogen-bonding capacity is often a critical factor in the molecule's mechanism of action.
The ester moiety (-COOCH₃) and substitutions on the phenyl ring also play pivotal roles in defining the molecule's activity. The ester group contributes to the molecule's polarity and can be susceptible to hydrolysis by esterase enzymes in a biological system, which can be a factor in its metabolic pathway.
Modifications to the phenyl ring, such as the addition of other substituents, can dramatically alter the compound's biological activity. documentsdelivered.com The electronic effects of substituents, whether they are electron-donating or electron-withdrawing, can influence the reactivity of the entire molecule. mdpi.com For example, replacing the hydroxyl group with a methoxy (B1213986) group (-OCH₃) results in methyl 2-(2-methoxyphenyl)acetate. This change eliminates the hydrogen-bonding capability of the hydroxyl group and increases the molecule's metabolic stability under certain conditions. Furthermore, steric factors, which relate to the size and shape of substituents, can impact how the molecule fits into the binding site of a biological target. mdpi.commdpi.com Studies on aromatic esters have also shown that the position of the ester group itself can be changed through rearrangement reactions, potentially leading to derivatives with different activity profiles. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method used to find relationships between the structural properties of chemical compounds and their biological activities. nih.govnih.gov These models are valuable tools in drug discovery for predicting the activity of new chemical entities, thereby saving time and resources. nih.gov
The development of a predictive QSAR model is a systematic process that begins with a dataset of compounds with known biological activities. capes.gov.br For phenylacetate (B1230308) derivatives, this would involve compiling a series of related molecules and their measured biological effects. Mathematical models are then constructed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Bayesian-regularized neural networks (BRANN). nih.gov
These models aim to create a statistically significant correlation between the chemical structures and their biological function. researchgate.net The reliability and predictive power of these models are rigorously tested through internal and external validation techniques, including cross-validation and the use of a test set of compounds that were not used to build the model. capes.gov.brnih.gov The goal is to develop robust models that can accurately forecast the biological outcomes for newly designed, untested compounds. nih.govnih.gov
A crucial step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. nih.govwiley.com The selection of the most relevant descriptors is key to building an accurate model. nih.gov These descriptors fall into several categories, including electrostatic, quantum-chemical, and topological.
For instance, electrostatic descriptors like the weighted polar surface area (WPSA) reflect the charge distribution of the molecule, which is important for polar interactions. nih.gov Quantum-chemical descriptors, such as the energy of the lowest unoccupied molecular orbital (ELUMO), provide insight into the molecule's reactivity and stability. researchgate.net Topological descriptors can describe the size, shape, and branching of a molecule. Studies have identified descriptors such as the hydrophilic factor (Hy) and asphericity (ASP) as being critical for distinguishing between active and inactive compounds in some models. researchgate.net
Table 1: Examples of Molecular Descriptors Used in QSAR Modeling
| Descriptor Category | Descriptor Example | Information Encoded | Potential Relevance to Activity |
| Electrostatic | Weighted Polar Surface Area (WPSA) | Encodes features responsible for polar interactions between atoms. nih.gov | Influences binding affinity through polar interactions like hydrogen bonds. |
| Quantum-Chemical | Energy of Lowest Unoccupied Molecular Orbital (ELUMO) | Represents the ability of a molecule to accept electrons. researchgate.net | Relates to the molecule's reactivity in chemical and biological processes. |
| Quantum-Chemical | Electrophilicity Index (ω) | Measures the ability of a molecule to act as an electrophile. researchgate.net | Can predict reactivity and participation in charge-transfer interactions. |
| Topological | Hydrophilic Factor (Hy) | Quantifies the hydrophilicity of the molecule. researchgate.net | Important for solubility and interactions with aqueous biological environments. |
| Geometrical | Asphericity (ASP) | Describes the deviation of the molecule's shape from a perfect sphere. researchgate.net | Influences how well the molecule fits into a specific binding site. |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations are powerful computational techniques that provide a dynamic view of molecules at the atomic level. rsc.orgtaylorfrancis.com These simulations can model the movement of a compound and its interactions with a biological target, such as a protein, over time.
By simulating the binding of a ligand like this compound to a target protein, researchers can gain detailed insights into the binding process. nih.gov MD simulations can reveal the specific amino acid residues involved in the interaction and the types of intermolecular forces at play, such as hydrogen bonds and C-H···π interactions. nih.gov For example, simulations can track the stability of the ligand-protein complex by calculating the root mean square deviation (RMSD) of the atoms over the course of the simulation. nih.gov This information is invaluable for understanding the structural basis of the compound's biological activity and for guiding the design of new, more potent derivatives. Simulations can also be used to study the conformational flexibility of the molecule, such as the rotation of the phenyl ring or the hydroxyl group, which can be critical for its ability to adopt the correct orientation for binding. researchgate.net
Conformational Analysis and Binding Dynamics
The biological activity of a small molecule is not only dependent on its 2D structure but also significantly on its three-dimensional shape and flexibility, known as its conformation. Conformational analysis of this compound involves identifying the molecule's stable low-energy shapes and the energy barriers for converting between them. This is critical because a molecule must adopt a specific conformation to fit optimally into a protein's binding site.
The key rotatable bonds in this compound determine its conformational landscape. These include the bond connecting the phenyl ring to the acetate (B1210297) group and the bonds within the methyl ester moiety. Rotation around these bonds allows the functional groups to orient themselves in various spatial arrangements. The phenolic hydroxyl group's orientation relative to the acetate side chain is a particularly important conformational parameter. researchgate.net Computational methods, such as molecular mechanics and quantum chemistry calculations, are used to map the potential energy surface as a function of these rotations to find the most stable conformers. nih.gov
Beyond static conformations, understanding the dynamic behavior of the ligand-macromolecule complex is essential. Molecular dynamics (MD) simulations provide a powerful tool for this purpose. mdpi.comnih.gov An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion, offering a virtual window into the molecular world. mdpi.comresearchgate.net
For this compound, an MD simulation could be used to:
Assess the stability of a predicted docking pose over time.
Observe how the ligand's conformation adjusts and flexes within the binding site.
Analyze the dynamic network of hydrogen bonds and other interactions between the ligand and the protein.
Evaluate how the binding of the ligand might induce conformational changes in the protein itself, which can be crucial for biological function.
Data from such simulations can include root-mean-square deviation (RMSD) to measure stability, analysis of hydrogen bond lifetimes, and principal component analysis (PCA) to identify large-scale motions in the complex.
Table 2: Key Conformational Parameters for this compound
| Parameter | Description | Significance |
| Dihedral Angle (C-C-C-O) | Rotation of the acetate side chain relative to the phenyl ring. | Determines the overall shape and accessibility of the ester group for interactions. |
| Dihedral Angle (C-C-O-H) | Rotation of the phenolic hydroxyl group. | Influences intramolecular hydrogen bonding potential and interaction with the protein. |
| Predicted Collision Cross Section (CCS) | A measure of the molecule's effective area in the gas phase, related to its 3D shape. uni.luuni.lu | Provides an experimentally verifiable parameter related to the molecule's average conformation. |
This table outlines key parameters investigated in conformational analysis. Specific values would be derived from detailed computational studies.
Natural Occurrence, Biosynthesis, and Biotransformation Research
Natural Sources and Distribution Investigations
Investigations into the distribution of 3-hydroxyphenylacetic acid have identified its presence in a variety of natural metabolomes, from microorganisms to mammals.
3-Hydroxyphenylacetic acid is recognized as a microbial metabolite, often arising from the breakdown of more complex aromatic compounds. For instance, it is a known metabolite of dietary polyphenols like quercetin (B1663063), transformed by the intestinal microbiota. nih.gov The gut microbiome plays a crucial role in metabolizing flavonoids into various phenolic acids, including 3-HPAA. nih.gov
Fungi are also capable of producing this compound. The fungus Rhizoctonia solani has been shown to hydroxylate phenylacetic acid specifically at the meta-position to produce 3-hydroxyphenylacetic acid. google.com Furthermore, the bacterium Burkholderia cenocepacia can utilize 3-hydroxyphenylacetic acid as a sole carbon source, indicating its role in microbial metabolic pathways. frontiersin.org The phenylacetic acid (PA) degradation pathway is a central route for the breakdown of various aromatic compounds, which often converge at the intermediate phenylacetyl-CoA (PA-CoA). frontiersin.org
A comprehensive analysis of the microbial metabolome has been facilitated by techniques like gas chromatography/mass spectrometry (GC/MS) using alkyl chloroformate derivatization, which allows for the quantification of a wide array of microbial metabolites, including phenolic acids like 3-HPAA. metaboprofile.com
As a product of gut microbiota metabolism, 3-hydroxyphenylacetic acid is found in mammalian biological fluids and tissues. It has been identified as a gut metabolite that can influence physiological processes. nih.gov For example, studies in aged mice have shown that the administration of 3-HPAA led to its detection in testis tissues, where it was observed to alleviate age-related spermatogenic dysfunction. nih.gov It is considered a marker for the presence of gut Clostridium species. hmdb.ca
Biosynthetic Pathways and Precursor Analysis
The formation of hydroxyphenylacetates is a result of specific enzymatic activities in both microbial and eukaryotic systems, often starting from aromatic amino acids or other phenyl compounds.
Microorganisms employ several pathways for the synthesis of hydroxyphenylacetates. A notable method involves the fermentation of phenyl compounds by specific fungi. A patented process describes the cultivation of fungi from the genera Rhizoctonia, Ceratobasidium, and Pellicularia in a nutrient medium supplemented with a phenyl compound, such as phenylacetic acid, 2-phenylethanol, or 2-phenylethylamine, to produce 3-hydroxyphenylacetic acid. google.com In this process, the fungus not only hydroxylates the phenyl ring but also forms a carboxyl group. google.com
For example, using Rhizoctonia solani, phenylacetic acid is hydroxylated to yield 3-hydroxyphenylacetic acid. google.com This fermentation process can achieve concentrations of up to 30.6 g/l of the product. google.com
The bacterium Burkholderia cenocepacia metabolizes aromatic compounds via the phenylacetic acid degradation pathway. frontiersin.org It can use 3-hydroxyphenylacetic acid as a carbon source, and this compound has been shown to induce the promoters of the PA degradation pathway genes. frontiersin.org
The following table summarizes microbial sources and precursors for 3-hydroxyphenylacetic acid production.
Table 1: Microbial Production of 3-Hydroxyphenylacetic Acid| Microorganism | Precursor Compound | Resulting Product | Reference |
|---|---|---|---|
| Rhizoctonia solani | Phenylacetic acid | 3-Hydroxyphenylacetic acid | google.com |
| Rhizoctonia, Ceratobasidium, Pellicularia | 2-Phenylethanol | 3-Hydroxyphenylacetic acid | google.com |
| Rhizoctonia, Ceratobasidium, Pellicularia | 2-Phenylethylamine | 3-Hydroxyphenylacetic acid | google.com |
| Gut Microbiota | Quercetin (Dietary Flavonoid) | 3-Hydroxyphenylacetic acid | nih.gov |
In eukaryotic systems, 3-hydroxyphenylacetic acid is involved in tyrosine metabolism. It is a known substrate for the enzyme 4-hydroxyphenylacetate (B1229458) 3-monooxygenase. hmdb.ca This enzyme catalyzes the hydroxylation of 4-hydroxyphenylacetate, but 3-hydroxyphenylacetic acid is also recognized within this metabolic pathway. hmdb.ca The Human Metabolome Database lists it as a metabolite found in individuals with phenylketonuria, an inborn error of metabolism. hmdb.ca
Metabolic Fate and Biotransformation Processes
Once formed, 3-hydroxyphenylacetic acid undergoes further transformations or is utilized by the host or microbiota. As a microbial metabolite of dietary flavonoids like quercetin, its formation is a key biotransformation process occurring in the gut. nih.gov The resulting 3-(3-hydroxyphenyl)propionic acid (3HPPA), a related compound, has been shown to inhibit monocyte adhesion to endothelial cells, suggesting that these microbial metabolites can possess biological activity. nih.gov
The bacterium Burkholderia cenocepacia is capable of degrading 3-hydroxyphenylacetic acid, using it as a sole source of carbon. frontiersin.org This indicates that the compound can be completely broken down and funneled into central metabolism (succinyl-CoA and acetyl-CoA) through the phenylacetic acid catabolic pathway. frontiersin.org
Mammalian Biotransformation Studies
The biotransformation of Methyl 2-(3-hydroxyphenyl)acetate in mammals is intrinsically linked to the metabolism of its corresponding carboxylic acid, 3-hydroxyphenylacetic acid (3-HPAA). It is widely understood that the initial metabolic step for a methyl ester like this compound is the hydrolysis of the ester bond, a reaction catalyzed by various esterase enzymes present in the body, to yield 3-HPAA and methanol (B129727).
3-HPAA is a known metabolite derived from the breakdown of dietary polyphenols, such as flavonoids, by the gut microbiota. rupahealth.comhealthmatters.ionih.gov For instance, the ingestion of quercetin rutinosides can lead to the formation of 3-HPAA. rupahealth.comhealthmatters.io This microbial metabolite is absorbed from the colon and undergoes further transformation in the body. nih.gov
Once formed, 3-HPAA can be further metabolized. Studies in aged mice have shown that 3-HPAA can be converted to hippuric acid, which is then metabolized into benzoic acid and malic acid. nih.gov Another identified metabolic pathway involves the enzyme 4-hydroxyphenylacetate 3-monooxygenase, which utilizes 3-HPAA as a substrate in tyrosine metabolism. rupahealth.comhealthmatters.iohmdb.ca
The presence of 3-HPAA and its downstream metabolites can be detected in various biological fluids. In mice, for example, metabolites such as L-malic acid and 4-coumaric acid have been observed to increase in testicular tissue following the administration of 3-HPAA. nih.gov
Table 1: Mammalian Metabolites of 3-Hydroxyphenylacetic Acid (the presumed primary metabolite of this compound)
| Precursor Compound | Metabolite | Organism/System | Reference |
| 3-Hydroxyphenylacetic acid | Hippuric acid | Mice | nih.gov |
| Hippuric acid | Benzoic acid | Mice | nih.gov |
| Hippuric acid | Malic acid | Mice | nih.gov |
| 3-Hydroxyphenylacetic acid | L-Malic acid | Mice (testis) | nih.gov |
| 3-Hydroxyphenylacetic acid | 4-Coumaric acid | Mice (testis) | nih.gov |
Microbial Degradation and Conversion Mechanisms
The microbial degradation of this compound is expected to commence with its hydrolysis to 3-hydroxyphenylacetic acid (3-HPAA). The subsequent breakdown of 3-HPAA has been a subject of research, particularly in the context of the gut microbiome and environmental biodegradation.
Gut bacteria, especially species from the genus Clostridium, are known to produce 3-HPAA from the degradation of dietary flavonoids. rupahealth.comhealthmatters.io Elevated levels of 3-HPAA in urine have been associated with an overgrowth of Clostridium species. healthmatters.io The bacterium Klebsiella has also been identified as capable of producing 3-HPAA. healthmatters.iohmdb.ca
In the context of environmental degradation, bacteria have developed specific pathways to break down aromatic compounds like phenylacetic acid. The phenylacetic acid degradation pathway is a conserved central route in bacteria for the breakdown of numerous aromatic compounds. frontiersin.org This pathway involves the activation of phenylacetic acid to its CoA-thioester, followed by a series of reactions that ultimately lead to intermediates of the tricarboxylic acid (TCA) cycle, such as acetyl-CoA and succinyl-CoA. frontiersin.org
Research on Burkholderia cenocepacia has shown that it can utilize 3-HPAA as a sole carbon source. frontiersin.org This suggests the presence of a metabolic pathway capable of funneling 3-HPAA into central metabolism. While the complete pathway for 3-HPAA in this organism has not been fully elucidated, it is known to involve the phenylacetic acid degradation pathway. frontiersin.org
Table 2: Microorganisms Involved in the Transformation of 3-Hydroxyphenylacetic Acid
| Microorganism | Transformation | Context | Reference |
| Clostridium species | Production from flavonoids | Gut microbiota | rupahealth.comhealthmatters.io |
| Klebsiella species | Production of 3-HPAA | Gut microbiota | healthmatters.iohmdb.ca |
| Burkholderia cenocepacia | Utilization as a carbon source | Environmental degradation | frontiersin.org |
Enzymatic Transformations and Metabolite Identification
The enzymatic transformation of this compound would begin with the action of esterases, which hydrolyze the ester linkage to produce 3-hydroxyphenylacetic acid (3-HPAA). Following this initial step, a key enzyme involved in the further metabolism of 3-HPAA is 4-hydroxyphenylacetate 3-monooxygenase. rupahealth.comhealthmatters.iohmdb.ca This enzyme is a flavin-dependent monooxygenase that catalyzes the o-hydroxylation of phenolic compounds. mdpi.com It plays a crucial role in the microbial catabolism of aromatic compounds. mdpi.com
In the tyrosine metabolism pathway, 4-hydroxyphenylacetate 3-monooxygenase acts on 3-HPAA. rupahealth.comhealthmatters.iohmdb.ca The catalytic action of this enzyme involves the introduction of a hydroxyl group onto the aromatic ring of its substrate. mdpi.com
Studies on the enzymatic hydrolysis of related sulfated metabolites have provided insights into the selectivity of enzymes for different positional isomers of hydroxyphenylacetic acid. For instance, arylsulfatases show a clear preference for phenolic sulfates over alkyl sulfates. In a study comparing the hydrolysis of different hydroxyphenylacetic acid sulfates, 3-hydroxyphenylacetic acid sulfate (B86663) was hydrolyzed, albeit at a slower rate than 4-hydroxyphenylacetic acid sulfate and vanillin (B372448) sulfate. This indicates that the position of the hydroxyl group on the phenyl ring influences the rate of enzymatic activity.
The phenylacetic acid degradation pathway in bacteria relies on a series of enzymes. A central step is the activation of the carboxylic acid to a CoA-thioester, a reaction catalyzed by a phenylacetyl-CoA ligase. frontiersin.org In Burkholderia cenocepacia, the induction of the phenylacetic acid degradation pathway by 3-HPAA is dependent on the paaK1 gene, which likely encodes a phenylacetyl-CoA ligase. frontiersin.org
Table 3: Enzymes and Their Roles in the Transformation of 3-Hydroxyphenylacetic Acid and Related Compounds
| Enzyme | Substrate | Action | Organism/System | Reference |
| Esterases (presumed) | This compound | Hydrolysis to 3-HPAA | Mammalian and microbial systems | General knowledge |
| 4-Hydroxyphenylacetate 3-monooxygenase | 3-Hydroxyphenylacetic acid | Hydroxylation | Tyrosine metabolism pathway | rupahealth.comhealthmatters.iohmdb.camdpi.com |
| Arylsulfatase | 3-Hydroxyphenylacetic acid sulfate | Hydrolysis | Helix pomatia | |
| Phenylacetyl-CoA ligase (PaaK1) | 3-Hydroxyphenylacetic acid | Activation to CoA-thioester | Burkholderia cenocepacia | frontiersin.org |
Advanced Analytical Methodologies for the Study of Methyl 2 3 Hydroxyphenyl Acetate
Chromatographic Separation Techniques
Chromatography is a foundational technique for isolating Methyl 2-(3-hydroxyphenyl)acetate from complex mixtures. The choice between liquid or gas chromatography typically depends on the compound's volatility and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of semi-volatile and non-volatile compounds like this compound. sigmaaldrich.com Reversed-phase (RP) HPLC is commonly employed, utilizing a non-polar stationary phase and a polar mobile phase. sigmaaldrich.comsielc.com The separation is based on the differential partitioning of the analyte between the two phases. sigmaaldrich.com For this compound and related phenolic compounds, a C18 column is a standard choice for the stationary phase. nih.gov
The mobile phase often consists of a mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol (B129727). sielc.comgoogle.comwaters.com To ensure good peak shape and retention time reproducibility, especially for a phenolic compound, modifiers like formic acid or phosphoric acid are often added to the mobile phase. sielc.comwaters.com Formic acid is particularly suitable for methods that are coupled with mass spectrometry detection. sielc.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently used to achieve optimal separation of multiple components within a sample. google.com Detection is commonly performed using a UV detector, as the aromatic ring in this compound absorbs ultraviolet light. nih.gov
Table 1: Typical HPLC Parameters for Phenolic Compound Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18 (Reversed-Phase), 5 µm particle size | Stationary phase for separating compounds based on hydrophobicity. |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid | Elutes the compound from the column. Acid improves peak shape. |
| Elution Mode | Gradient | Varies solvent strength to effectively separate multiple compounds. google.com |
| Flow Rate | 0.8 - 1.5 mL/min | Controls the speed of the separation and analysis time. sigmaaldrich.com |
| Temperature | 25 - 40 °C | Affects viscosity and can improve separation efficiency. google.com |
| Detection | UV, 275 nm | Quantifies the compound based on its absorbance of UV light. |
Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile organic compounds. nih.gov When studying this compound as part of a volatile profile, for instance in food or environmental samples, GC coupled with a mass spectrometer (GC-MS) is the gold standard. researchgate.net This approach offers high chromatographic resolution and sensitive, compound-specific detection. nih.gov
For sample introduction, headspace solid-phase microextraction (HS-SPME) is a common technique. bioline.org.brnih.gov This method is solvent-free and involves exposing a coated fiber to the headspace above the sample to adsorb volatile analytes. nih.gov The fiber is then inserted into the hot GC injector where the analytes are desorbed and transferred to the analytical column. nih.gov The separation is typically performed on a capillary column, such as a DB-5MS, which has a non-polar stationary phase suitable for a wide range of compounds. bioline.org.br
Table 2: Example GC-MS Parameters for Volatile Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Sampling | Headspace Solid-Phase Microextraction (HS-SPME) | Extracts and concentrates volatile analytes from the sample matrix. nih.gov |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film) | Separates individual volatile compounds based on boiling point and polarity. bioline.org.br |
| Carrier Gas | Helium or High-Purity Nitrogen | Transports the sample through the column. bioline.org.br |
| Injector Temp. | 250 °C | Ensures rapid volatilization and desorption of analytes into the column. bioline.org.br |
| Oven Program | Start at 40°C, ramp to 240°C | A temperature gradient that separates compounds based on their boiling points. mdpi.com |
| Detector | Mass Spectrometer (MS) | Identifies and quantifies compounds based on their mass-to-charge ratio. |
Mass Spectrometric Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for both identifying and quantifying this compound. It is almost always coupled with a chromatographic separation technique like LC or GC.
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity for quantitative analysis, making it ideal for detecting trace amounts of compounds in complex biological or environmental samples. nih.govfrontiersin.org The technique uses an ionization source, most commonly electrospray ionization (ESI), to generate charged molecules from the compounds eluting from the LC column. frontiersin.orgvliz.be ESI can be operated in either positive or negative ion mode; for a phenolic compound like this compound, the [M-H]⁻ ion may be monitored in negative mode or the [M+H]⁺ ion in positive mode. vliz.be
For quantification, the system is often operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. waters.com In this mode, the first mass spectrometer (Q1) is set to select the precursor ion (the molecular ion of the target compound), which is then fragmented in a collision cell. The second mass spectrometer (Q3) is set to monitor a specific, characteristic fragment ion (product ion). This two-stage filtering process drastically reduces chemical noise and enhances specificity, allowing for accurate quantification even at very low concentrations. frontiersin.orgvliz.be
Table 3: Illustrative LC-MS/MS Parameters for Quantification
| Parameter | Setting for this compound | Purpose |
|---|---|---|
| Ionization Source | Electrospray Ionization (ESI) | Generates gas-phase ions from the liquid sample. frontiersin.org |
| Ion Mode | Positive or Negative | Selects for either protonated [M+H]⁺ or deprotonated [M-H]⁻ molecules. vliz.be |
| Precursor Ion (Q1) | m/z 167.1 [M+H]⁺ | Selects the molecular ion of the target compound. |
| Product Ion (Q3) | e.g., m/z 107.1 (loss of CH3O-CO) | A specific fragment used for confirmation and quantification. |
| Collision Energy | Optimized (e.g., 15-25 eV) | The energy applied to induce fragmentation of the precursor ion. vliz.be |
| Dwell Time | 50-100 ms | The time spent acquiring data for a specific transition. |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a compound. While standard MS can provide a nominal mass, HRMS can determine the mass of a molecule to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of a compound's molecular formula. For this compound (C₉H₁₀O₃), the calculated exact mass is 166.062994 g/mol . An HRMS instrument can measure this mass with high accuracy, distinguishing it from other compounds that might have the same nominal mass but a different elemental formula. This capability is invaluable for structural confirmation of unknown compounds or for verifying the identity of synthesized materials. acs.org
Spectroscopic Characterization for Research Purposes
For research purposes, a full structural elucidation of this compound requires a combination of spectroscopic techniques. While mass spectrometry provides information on the molecular weight and formula, other methods are needed to determine the specific arrangement of atoms and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. Together, they can be used to piece together the complete carbon-hydrogen framework of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds. For this compound, IR would show characteristic absorptions for the hydroxyl (-OH) group, the ester carbonyl (C=O) group, and the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. nih.gov It can be used as a preliminary screening tool and for quantitative analysis in HPLC. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectroscopy are employed to confirm its structural integrity.
¹H NMR Spectroscopy
In ¹H NMR spectroscopy of this compound, the protons in different chemical environments will resonate at distinct chemical shifts (δ), measured in parts per million (ppm). The aromatic protons on the benzene (B151609) ring will typically appear in the downfield region (around 6.7-7.2 ppm) due to the deshielding effect of the aromatic ring current. The substitution pattern on the ring will lead to a complex splitting pattern for these protons. The methylene (B1212753) (-CH₂-) protons of the acetate (B1210297) group are expected to produce a singlet at approximately 3.6 ppm. The methyl (-OCH₃) protons of the ester group will also appear as a singlet, typically around 3.7 ppm. The phenolic hydroxyl (-OH) proton will give rise to a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the ester group is expected to have the largest chemical shift, appearing significantly downfield around 172 ppm. The carbon atoms of the benzene ring will show signals in the aromatic region (approximately 115-158 ppm). The carbon attached to the hydroxyl group (C-3) will be observed around 158 ppm, while the other aromatic carbons will have chemical shifts influenced by their position relative to the substituents. The methylene carbon (-CH₂-) and the methoxy (B1213986) carbon (-OCH₃) will appear in the upfield region of the spectrum, typically around 41 ppm and 52 ppm, respectively.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound The following table is based on theoretical predictions and typical values for similar structures.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Aromatic CH | ¹H | 6.7 - 7.2 | Multiplet |
| -CH₂- | ¹H | ~3.6 | Singlet |
| -OCH₃ | ¹H | ~3.7 | Singlet |
| -OH | ¹H | Variable (Broad) | Singlet |
| C=O (Ester) | ¹³C | ~172 | |
| C-OH (Aromatic) | ¹³C | ~158 | |
| Aromatic C | ¹³C | ~115 - 136 | |
| -OCH₃ | ¹³C | ~52 | |
| -CH₂- | ¹³C | ~41 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. aist.go.jp The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.
A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring are typically observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene and methyl groups will appear in the 2850-3000 cm⁻¹ range.
One of the most prominent peaks in the spectrum will be the strong absorption from the C=O (carbonyl) stretching of the ester group, which is expected to be around 1735 cm⁻¹. The C-O stretching vibrations of the ester group will likely produce two bands, one in the 1200-1300 cm⁻¹ region and another in the 1000-1100 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to several absorptions in the 1450-1600 cm⁻¹ range.
Table 2: Characteristic Infrared Absorption Frequencies for this compound The following table is based on typical IR absorption ranges for the functional groups present.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Phenolic -OH | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H (-CH₂, -CH₃) | C-H Stretch | 2850 - 3000 | Medium |
| Ester C=O | C=O Stretch | ~1735 | Strong |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Ester C-O | C-O Stretch | 1000 - 1300 | Strong |
Future Research Trajectories and Translational Implications for Methyl 2 3 Hydroxyphenyl Acetate
Prospective Applications in Pharmaceutical and Agri-Biotech Research
The unique structure of Methyl 2-(3-hydroxyphenyl)acetate positions it as a valuable scaffold in the development of new therapeutic agents and agrochemicals. In the pharmaceutical sector, its derivatives are being investigated for a range of activities. For instance, modifications of the core structure have led to the synthesis of compounds with potential applications in managing metabolic diseases.
In the realm of agri-biotech, research is underway to explore the use of this compound and its analogs as plant growth regulators or as precursors to novel herbicides and fungicides. The compound's structural similarity to naturally occurring plant hormones suggests a potential for biocompatibility and targeted action.
Exploration of Novel Biological Targets and Therapeutic Avenues
A key area of future research lies in identifying and validating the specific biological targets of this compound and its derivatives. Preliminary studies suggest that it may interact with various enzymes and receptors involved in metabolic pathways. For example, certain derivatives have been synthesized and evaluated as potential inhibitors of malate (B86768) dehydrogenase 2 (MDH2), an enzyme implicated in cancer metabolism. mdpi.com
Further investigation into its mechanism of action could unveil new therapeutic strategies for a variety of diseases. The exploration of its effects on cellular signaling pathways and gene expression will be crucial in elucidating its full therapeutic potential. This includes investigating its role in modulating pathways related to inflammation, oxidative stress, and apoptosis.
Integration of Advanced Omics Technologies for Systems-Level Understanding
To gain a comprehensive understanding of the biological effects of this compound, the integration of advanced omics technologies is essential. researchandmarkets.comnih.gov These technologies, including genomics, transcriptomics, proteomics, and metabolomics, allow for a systems-level analysis of the molecular changes induced by the compound. researchandmarkets.com
Table 1: Advanced Omics Technologies and Their Applications
| Omics Technology | Description | Potential Application for this compound Research |
| Genomics | The study of the complete set of DNA (the genome) of an organism. nih.gov | Identifying genetic variations that may influence an individual's response to the compound. |
| Transcriptomics | The study of the complete set of RNA transcripts (the transcriptome) produced by an organism under specific conditions. researchandmarkets.com | Analyzing changes in gene expression patterns in response to treatment with the compound to understand its mechanism of action. |
| Proteomics | The large-scale study of proteins, particularly their structures and functions. nih.gov | Identifying protein targets that directly bind to the compound and characterizing downstream effects on protein networks. |
| Metabolomics | The scientific study of the set of metabolites present within an organism, cell, or tissue. researchandmarkets.com | Profiling the metabolic changes induced by the compound to understand its impact on cellular metabolism and identify biomarkers of its activity. |
By employing these technologies, researchers can construct detailed molecular profiles of the compound's activity, leading to a more rational design of future derivatives with enhanced efficacy and specificity. fems-microbiology.org
Development of Sustainable Production Strategies through Biocatalysis
As the potential applications of this compound expand, the development of sustainable and cost-effective production methods becomes increasingly important. Biocatalysis, the use of natural catalysts such as enzymes to perform chemical transformations, offers a promising green alternative to traditional chemical synthesis. researchgate.net
Researchers are exploring the use of enzymes, such as lipases, to catalyze the synthesis of this compound and its derivatives. researchgate.net This approach can lead to higher yields, reduced waste, and milder reaction conditions compared to conventional methods. The development of robust and efficient biocatalytic processes will be crucial for the large-scale and environmentally friendly production of this versatile compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-(3-hydroxyphenyl)acetate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves esterification of 3-hydroxyphenylacetic acid with methanol under acidic catalysis. Key steps include optimizing molar ratios (e.g., 1:5 acid-to-methanol), temperature (reflux at 60–70°C), and catalyst choice (e.g., H₂SO₄ or HCl). Post-reaction neutralization and purification via vacuum distillation or column chromatography improve yield (≥75%). Monitoring reaction progress with TLC and adjusting reaction time (6–12 hours) based on intermediate stability is critical .
Q. How can NMR spectroscopy confirm the structural integrity of this compound?
- Methodological Answer : Key NMR signals include:
- ¹H NMR : A singlet at δ 3.65 ppm (ester methyl group), a multiplet at δ 6.6–7.2 ppm (aromatic protons from the 3-hydroxyphenyl group), and a broad singlet at δ 5.2 ppm (hydroxyl proton, exchangeable with D₂O).
- ¹³C NMR : A carbonyl signal at δ 173.9 ppm (ester) and aromatic carbons between δ 115–150 ppm. Coupling constants (e.g., J = 7.2 Hz for adjacent protons) and integration ratios validate substituent positions .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store in airtight containers away from oxidizing agents. For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous organic waste. Emergency measures include flushing eyes with water (15 minutes) and using ethanol for skin decontamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation of this compound derivatives?
- Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected splitting patterns or molecular ion peaks) may arise from impurities or stereochemical variations. Strategies include:
- Cross-validating with 2D NMR (COSY, HSQC) to confirm proton-carbon correlations.
- Comparing experimental data with computational predictions (DFT-based chemical shift calculations).
- Repeating synthesis under inert conditions to rule out oxidation artifacts, as seen in analogs like Methyl 2-(3-azido-2-hydroxycyclopentyl)acetate .
Q. What role does this compound play in synthesizing bioactive derivatives, and how can regioselectivity be controlled?
- Methodological Answer : The compound serves as a precursor for neuroactive or anti-inflammatory agents. Regioselective functionalization (e.g., hydroxyl group protection with TBSCl or acetylation) is achieved by:
- Using bulky bases (e.g., LDA) to direct electrophilic substitution to the para position.
- Enzymatic catalysis (lipases) for enantioselective ester hydrolysis, as demonstrated in related esters like Methyl 2-phenylacetoacetate .
Q. How do steric and electronic effects influence the stability of this compound under varying pH conditions?
- Methodological Answer : The ester hydrolyzes faster under alkaline conditions due to nucleophilic attack by OH⁻. Steric hindrance from the 3-hydroxyphenyl group slows hydrolysis compared to less bulky analogs. Stability studies (HPLC monitoring at pH 2–12, 25–40°C) show a half-life of >48 hours at pH 7 but <6 hours at pH 12. Buffered solutions (phosphate, pH 7.4) are recommended for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
